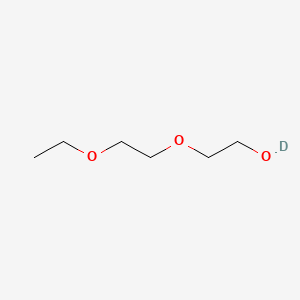

2-(2-Ethoxyethoxy)ethan(ol-d)

Description

Significance of Isotopic Labeling in Chemical and Mechanistic Research

Isotopic labeling is a fundamental technique used to trace the pathways of atoms and elucidate the mechanisms of chemical reactions. d-nb.infocdnsciencepub.com By replacing an atom with its isotope, which has the same number of protons but a different number of neutrons, researchers can follow the labeled atom's journey through a reaction without significantly altering the chemical nature of the molecule. vulcanchem.compolymersource.ca Deuterium (B1214612) (²H or D), being a stable isotope of hydrogen with approximately twice the mass, is a particularly valuable label. cdnsciencepub.com Its introduction into a molecule can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between hydrogen and deuterium. rsc.org The study of KIEs provides profound insights into the rate-determining steps of a reaction and the nature of the transition states involved. researchgate.netcore.ac.uk

Overview of Glycol Ethers: Structure, General Reactivity, and Non-Biological Contexts

Glycol ethers are a class of organic solvents characterized by the presence of both ether and alcohol functional groups. smolecule.comatamanchemicals.com 2-(2-Ethoxyethoxy)ethanol, a prominent member of this family, is a colorless, hygroscopic liquid with a mild odor. atamanchemicals.comwikipedia.org It is produced through the ethoxylation of ethanol (B145695). smolecule.comwikipedia.org Its amphiphilic nature, possessing both polar and non-polar characteristics, makes it an excellent solvent for a wide range of substances, including resins, dyes, and lacquers. wikipedia.orgatamanchemicals.com In non-biological contexts, it finds extensive use in the manufacturing of paints, inks, cleaning agents, and as a component in brake fluids. wikipedia.orgatamanchemicals.com The reactivity of 2-(2-ethoxyethoxy)ethanol is primarily dictated by its hydroxyl group, which can undergo typical alcohol reactions such as esterification and oxidation, and the ether linkages, which are generally stable but can be cleaved under harsh conditions. eurjchem.comacs.org

Rationale for Focused Research on the Deuterated Hydroxyl Analogue: 2-(2-Ethoxyethoxy)ethan(ol-d)

The focus on 2-(2-Ethoxyethoxy)ethan(ol-d), where the hydrogen of the hydroxyl group is replaced by deuterium, stems from its utility in mechanistic studies. The O-H bond is often directly involved in the reaction mechanisms of alcohols, for instance, in oxidation or condensation reactions. eurjchem.com By substituting this hydrogen with deuterium, researchers can precisely probe the role of this specific bond in the reaction pathway. If the breaking of the O-H bond is part of the rate-determining step, a significant primary kinetic isotope effect will be observed when comparing the reaction rates of the deuterated and non-deuterated compounds. rsc.orgcore.ac.uk This allows for a definitive assessment of the reaction mechanism.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the chemical compound 2-(2-Ethoxyethoxy)ethan(ol-d). The primary objectives are to:

Detail the significance of its isotopic labeling.

Describe its fundamental physical and chemical properties, drawing comparisons with its non-deuterated analogue.

Explore its synthesis and potential research applications, particularly in the elucidation of reaction mechanisms.

This analysis will be grounded in established chemical principles and available research data, while strictly adhering to the outlined sections and excluding any information outside of this scope.

Structure

3D Structure

Properties

IUPAC Name |

1-deuteriooxy-2-(2-ethoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJWXESWEXIICW-WHRKIXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190863 | |

| Record name | 2-(2-Ethoxyethoxy)ethan(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37421-08-2 | |

| Record name | Ethanol-d, 2-(2-ethoxyethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37421-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxyethoxy)ethan(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037421082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Ethoxyethoxy)ethan(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyethoxy)ethan(2H)ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Physicochemical Properties

Synthesis of 2-(2-Ethoxyethoxy)ethan(ol-d)

The synthesis of 2-(2-Ethoxyethoxy)ethan(ol-d) typically involves the deuteration of its non-deuterated precursor, 2-(2-ethoxyethoxy)ethanol. A common method for introducing a deuterium (B1214612) atom at the hydroxyl position is through exchange with a deuterium source, such as deuterium oxide (D₂O). cdnsciencepub.com This exchange is often facilitated by a catalyst or can occur under neutral conditions with repeated exposures to the deuterium source to drive the equilibrium towards the deuterated product. The general synthesis of the parent compound, 2-(2-ethoxyethoxy)ethanol, is achieved by the reaction of ethanol (B145695) with ethylene (B1197577) oxide. smolecule.comwikipedia.org

Physical Properties

The physical properties of 2-(2-Ethoxyethoxy)ethan(ol-d) are very similar to its non-deuterated counterpart, with minor differences arising from the increased molecular weight due to the presence of deuterium.

| Property | 2-(2-Ethoxyethoxy)ethanol | 2-(2-Ethoxyethoxy)ethan(ol-d) |

| Molecular Formula | C₆H₁₄O₃ | C₆H₁₃DO₃ |

| Molar Mass ( g/mol ) | 134.17 | 135.18 |

| Boiling Point (°C) | 196-202 | Not explicitly available, expected to be very similar to the non-deuterated form. |

| Melting Point (°C) | -76 | Not explicitly available, expected to be very similar to the non-deuterated form. |

| Density (g/mL at 25°C) | ~0.989 | ~1.006 |

Data sourced from various chemical suppliers and databases.

Chemical Properties and Reactivity

The chemical properties of 2-(2-Ethoxyethoxy)ethan(ol-d) are largely identical to those of 2-(2-ethoxyethoxy)ethanol. The primary difference lies in the reactivity of the O-D bond compared to the O-H bond. The O-D bond is stronger than the O-H bond, which is the basis for the kinetic isotope effect. rsc.org

The most significant chemical property difference is the kinetic isotope effect (KIE) observed in reactions where the hydroxyl proton is transferred in the rate-determining step. The KIE is expressed as the ratio of the rate constant of the light (H) isotopologue to the heavy (D) isotopologue (kH/kD). For primary KIEs involving the cleavage of a C-H/D or O-H/D bond, this ratio is typically greater than 1, indicating a slower reaction for the deuterated compound. rsc.orgcore.ac.uk

In terms of spectroscopy, the substitution of hydrogen with deuterium leads to predictable changes. In infrared (IR) spectroscopy, the O-D stretching vibration will appear at a lower frequency (wavenumber) compared to the O-H stretch due to the heavier mass of deuterium. In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium nucleus has a different magnetic moment and spin than a proton, meaning it is observed in a separate deuterium NMR spectrum and is "silent" in a standard proton NMR spectrum. cdnsciencepub.com

Advanced Spectroscopic and Chromatographic Characterization of 2 2 Ethoxyethoxy Ethan Ol D

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For isotopically labeled molecules like 2-(2-ethoxyethoxy)ethan(ol-d), specific NMR experiments are employed to confirm the site of deuteration and to fully assign the proton and carbon signals.

Deuterium (B1214612) NMR (²H NMR) for Confirmation of Site-Specific Labeling and Isotopic Enrichment

Deuterium (²H) NMR spectroscopy directly observes the deuterium nucleus, providing definitive evidence of its presence and location within a molecule. In the case of 2-(2-ethoxyethoxy)ethan(ol-d), a signal in the ²H NMR spectrum confirms that the deuterium atom is attached to the oxygen of the primary alcohol group. The integration of this signal allows for the determination of the isotopic enrichment, which is typically high for commercially available deuterated compounds. For instance, an isotopic purity of 97 atom % D has been reported for this compound. sigmaaldrich.com

Proton NMR (¹H NMR) Analysis: Deuterium-Induced Shifts and Coupling Effects for Structural Elucidation

Proton NMR (¹H NMR) is fundamental for mapping the proton environments in a molecule. In 2-(2-ethoxyethoxy)ethan(ol-d), the absence or significant reduction of the hydroxyl proton signal, which would typically appear as a broad singlet in the non-deuterated analogue, is a primary indicator of successful deuteration at the oxygen atom. The remaining proton signals correspond to the ethoxy and ethylene (B1197577) glycol moieties of the molecule.

The typical ¹H NMR spectrum of the non-deuterated 2-(2-ethoxyethoxy)ethanol shows a characteristic pattern of signals. chemicalbook.comnih.gov The ethyl group exhibits a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂CH₃). The four methylene groups of the diethylene glycol backbone appear as a series of multiplets.

In the deuterated compound, the chemical shifts of the protons adjacent to the deuterated hydroxyl group may experience a slight upfield or downfield shift, known as a deuterium-induced isotope shift. This effect, although small, can provide further confirmation of the deuteration site. The coupling patterns of the adjacent methylene protons may also be simplified due to the absence of coupling to the hydroxyl proton.

A representative, though not specific to the deuterated form, ¹H NMR spectral data for the parent compound, 2-(2-ethoxyethoxy)ethanol, is provided below for reference. chemicalbook.com

| Assignment | Chemical Shift (ppm) | Multiplicity |

| CH₃ | 1.22 | t |

| -OCH₂CH₃ | 3.55 | q |

| -OCH₂CH₂O- | 3.55 - 3.72 | m |

| -CH₂OH | 3.72 | t |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization and Isotopic Perturbations

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in 2-(2-ethoxyethoxy)ethan(ol-d) gives rise to a distinct signal in the ¹³C NMR spectrum. The deuteration at the hydroxyl group can cause a small upfield shift (isotopic perturbation) for the carbon atom directly bonded to the oxygen (-CH₂OD), as well as for the adjacent carbon atoms, although to a lesser extent.

| Assignment | Predicted Chemical Shift (ppm) |

| CH₃ CH₂O- | ~15 |

| CH₃CH₂ O- | ~66 |

| -OCH₂****CH₂ O- | ~69-71 |

| -CH₂ OD | ~61 |

Note: These are approximate values and can be influenced by the solvent and the isotopic substitution.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Spectral Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. researchgate.netyoutube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com For 2-(2-ethoxyethoxy)ethan(ol-d), COSY would show correlations between the methyl and adjacent methylene protons of the ethyl group, and between the neighboring methylene protons along the ethylene glycol chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com By combining the information from the ¹H and ¹³C NMR spectra, HSQC allows for the direct assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments identified by COSY and HSQC. For instance, it would show a correlation between the methyl protons of the ethyl group and the carbon of the adjacent methylene group.

Through the combined application of these 1D and 2D NMR techniques, a complete and detailed structural map of 2-(2-ethoxyethoxy)ethan(ol-d) can be constructed, confirming both the carbon skeleton and the specific site of deuterium labeling.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and for verifying its isotopic composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Deuterated Isotopologues

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. researchgate.net For 2-(2-ethoxyethoxy)ethan(ol-d), HRMS is used to confirm the incorporation of the deuterium atom by comparing the measured mass to the calculated exact mass.

The molecular formula of the non-deuterated compound, 2-(2-ethoxyethoxy)ethanol, is C₆H₁₄O₃, with a monoisotopic mass of approximately 134.0943 g/mol . nist.gov The deuterated analogue, 2-(2-ethoxyethoxy)ethan(ol-d), has the molecular formula C₆H₁₃DO₃. The presence of one deuterium atom instead of a protium (B1232500) atom increases the molecular weight by approximately 1.0063 Da. Therefore, the expected monoisotopic mass for 2-(2-ethoxyethoxy)ethan(ol-d) is approximately 135.1006 g/mol . HRMS analysis would be expected to yield a measured mass very close to this calculated value, providing strong evidence for the successful synthesis of the deuterated isotopologue. Commercial sources often report the molecular weight based on the most abundant isotopes, which for the deuterated compound is approximately 135.18 g/mol . sigmaaldrich.com

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry: Elucidation of Deuterium-Specific Fragmentation Pathways

Mass spectrometry is a powerful tool for elucidating the structure of molecules through the analysis of their fragmentation patterns upon ionization. For 2-(2-ethoxyethoxy)ethan(ol-d), both Electron Ionization (EI) and Chemical Ionization (CI) techniques provide valuable, complementary information.

Electron Ionization (EI) Mass Spectrometry:

In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The mass spectrum of the non-deuterated analogue, 2-(2-ethoxyethoxy)ethanol, shows characteristic fragments arising from the cleavage of C-O and C-C bonds. massbank.eunist.gov The major fragmentation pathways for the non-deuterated compound are initiated by the loss of an electron from one of the oxygen atoms.

For 2-(2-ethoxyethoxy)ethan(ol-d), the molecular ion will be observed at m/z 135, one mass unit higher than its non-deuterated counterpart (m/z 134). nih.gov The fragmentation pathways are expected to be similar, but the presence of deuterium allows for the tracking of fragments containing the hydroxyl group.

Key predicted fragmentation pathways for 2-(2-ethoxyethoxy)ethan(ol-d) under EI conditions include:

α-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This would lead to the formation of several characteristic ions.

Loss of an ethoxy radical: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment ion.

Cleavage of the polyether chain: The ether linkages are susceptible to cleavage, resulting in a series of oxonium ions.

Deuterium-specific fragmentation: A key fragmentation pathway that will differ from the non-deuterated analogue is the loss of a deuterated water molecule (HDO) or a hydroxyl radical containing deuterium (•OD).

A comparison of the mass spectra of the deuterated and non-deuterated compounds allows for the definitive assignment of fragment structures. For instance, a peak shift of one mass unit for fragments containing the terminal hydroxyl group confirms the presence and location of the deuterium atom.

Chemical Ionization (CI) Mass Spectrometry:

CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated or adducted molecular ion peak. This is particularly useful for confirming the molecular weight of the analyte. When using a reagent gas such as methane (B114726) (CH₄) or ammonia (B1221849) (NH₃), 2-(2-ethoxyethoxy)ethan(ol-d) is expected to form a prominent [M+H]⁺ ion at m/z 136 or an adduct ion, for instance [M+NH₄]⁺ at m/z 153. The reduced fragmentation in CI helps to unambiguously determine the molecular weight, which is a crucial piece of information for identifying the compound.

| Ionization | Predicted Ion | m/z (Non-deuterated) | Predicted m/z (Deuterated) | Significance |

| EI | [M]⁺˙ | 134 | 135 | Molecular Ion |

| EI | [M-C₂H₅O]⁺ | 89 | 89 | Loss of ethoxy group |

| EI | [M-CH₂CH₂OD]⁺ | Not applicable | 89 | Cleavage of terminal deuterated group |

| EI | [CH₂=OD]⁺ | Not applicable | 32 | Deuterium-containing fragment |

| CI (Methane) | [M+H]⁺ | 135 | 136 | Protonated molecule |

| CI (Ammonia) | [M+NH₄]⁺ | 152 | 153 | Adduct ion |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization and Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the isolation and further fragmentation of specific ions from the initial mass spectrum. This technique is invaluable for confirming the connectivity of atoms within a molecule and for distinguishing between isomers.

In an MS/MS experiment of 2-(2-ethoxyethoxy)ethan(ol-d), the deuterated molecular ion ([M+D]⁺ at m/z 136 in positive ion mode or [M-D]⁻ at m/z 134 in negative ion mode) or a prominent fragment ion would be selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.

The fragmentation pattern of the selected precursor ion provides a wealth of structural information. For example, by selecting the [M+H]⁺ ion of 2-(2-ethoxyethoxy)ethan(ol-d) at m/z 136 and subjecting it to CID, one would expect to observe losses of neutral molecules such as ethylene oxide (C₂H₄O) and ethanol (B145695) (C₂H₅OH), as well as deuterated water (HDO). The masses of the resulting product ions can be used to piece together the structure of the original molecule and confirm the position of the deuterium label. For instance, the observation of a neutral loss of 45 Da (corresponding to C₂H₅O) versus a loss of 46 Da (corresponding to C₂H₅OD) would definitively locate the deuterium on the terminal hydroxyl group.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to changes in molecular structure and bonding, making them ideal for characterizing isotopically labeled compounds like 2-(2-ethoxyethoxy)ethan(ol-d).

Identification and Analysis of O-D Stretching Frequencies

The most direct spectroscopic evidence for the successful deuteration of the hydroxyl group in 2-(2-ethoxyethoxy)ethan(ol-d) comes from the analysis of its infrared and Raman spectra. The stretching vibration of the O-H bond in alcohols typically appears as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum. nih.gov Upon substitution of hydrogen with deuterium, the frequency of this vibration is expected to shift to a lower wavenumber due to the increased mass of deuterium.

The theoretical shift can be approximated using the harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the two atoms in the bond. The reduced mass of the O-D bond is approximately twice that of the O-H bond. Therefore, the O-D stretching frequency is expected to be roughly 1/√2 (approximately 0.71) times the O-H stretching frequency.

For 2-(2-ethoxyethoxy)ethanol, the O-H stretch is observed as a broad band centered around 3400 cm⁻¹. nih.gov Consequently, the O-D stretching vibration in 2-(2-ethoxyethoxy)ethan(ol-d) is predicted to appear in the region of 2400-2500 cm⁻¹. The observation of a band in this region, coupled with the disappearance or significant reduction in the intensity of the O-H stretching band, provides strong evidence for the presence of the O-D group. The PubChem database entry for 2-(2-Ethoxyethoxy)ethan(ol-d) indicates the availability of its IR spectrum, which would confirm this shift. nih.gov

Comparative Vibrational Analysis with Non-Deuterated Analogues: Isotopic Band Shifts

A detailed comparative analysis of the full infrared and Raman spectra of 2-(2-ethoxyethoxy)ethan(ol-d) and its non-deuterated analogue, 2-(2-ethoxyethoxy)ethanol, reveals a number of isotopic band shifts beyond the O-H/O-D stretching region. While the effect is most pronounced for vibrations directly involving the substituted atom, other vibrational modes can also be affected, albeit to a lesser extent.

Key regions of comparison include:

C-O Stretching and Bending Modes: The C-O stretching vibrations, typically found in the 1000-1300 cm⁻¹ region, and the O-H (or O-D) bending vibrations will exhibit shifts upon deuteration.

Fingerprint Region: The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to each molecule. Subtle shifts in the positions and relative intensities of these bands upon deuteration can provide further confirmation of the isotopic substitution and offer insights into the vibrational coupling within the molecule.

The table below summarizes the expected key vibrational bands for both compounds. The spectral data for the non-deuterated analogue is available from various sources, and the data for the deuterated compound is referenced in the PubChem database. nih.govnih.gov

| Vibrational Mode | 2-(2-Ethoxyethoxy)ethanol (cm⁻¹) | 2-(2-Ethoxyethoxy)ethan(ol-d) (Predicted cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | ~3400 (broad) | - | IR, Raman |

| O-D Stretch | - | ~2450 (broad) | IR, Raman |

| C-H Stretch | 2850-3000 | 2850-3000 | IR, Raman |

| C-O Stretch | 1000-1300 | Shifted | IR, Raman |

| O-H Bend | ~1350-1450 | - | IR |

| O-D Bend | - | ~950-1050 | IR |

Conformational Analysis Derived from Vibrational Fingerprints and Deuterium Substitution

Glycol ethers, including 2-(2-ethoxyethoxy)ethanol, can exist in various conformational forms due to rotation around the C-C and C-O single bonds. These different conformers can have distinct vibrational spectra. Vibrational spectroscopy is a powerful technique for studying this conformational isomerism. cdnsciencepub.commdpi.com

The presence of multiple bands in certain regions of the IR and Raman spectra can indicate the coexistence of different conformers in the liquid or gas phase. By studying the temperature dependence of the relative intensities of these bands, it is possible to determine the relative stabilities of the different conformers.

Deuterium substitution can aid in the assignment of vibrational bands to specific conformers. The isotopic shifts can help to disentangle complex spectral regions and provide a more definitive assignment of the vibrational modes for each conformer. For example, studies on ethylene glycol have shown that the gauche conformer is stabilized by an intramolecular hydrogen bond, and this is reflected in its vibrational spectrum. merckmillipore.com A similar analysis of the vibrational spectra of 2-(2-ethoxyethoxy)ethan(ol-d) and its non-deuterated analogue can provide valuable information about its conformational preferences and the role of intramolecular hydrogen/deuterium bonding.

Chromatographic Techniques Coupled with Spectroscopic Detection

Chromatographic techniques are essential for the separation of 2-(2-ethoxyethoxy)ethan(ol-d) from complex mixtures and for its quantification. When coupled with spectroscopic detectors, these methods provide a powerful analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like glycol ethers. gcms.czmdpi.com In this technique, the sample is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer. The choice of the GC column is critical for achieving good separation from other components in a mixture. restek.com

For the analysis of 2-(2-ethoxyethoxy)ethan(ol-d), a polar capillary column would typically be used to achieve good peak shape and resolution. The mass spectrometer serves as a highly specific and sensitive detector. By operating the mass spectrometer in selected ion monitoring (SIM) mode, it is possible to selectively detect the deuterated compound by monitoring its characteristic ions (e.g., m/z 135, 89, 32), which enhances the sensitivity and selectivity of the analysis, especially in complex matrices. koreascience.krresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is another powerful technique for the analysis of glycol ethers, particularly for samples that are not amenable to GC analysis or when derivatization is to be avoided. europa.eursc.org Reversed-phase liquid chromatography is a common separation mode, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar molecules like 2-(2-ethoxyethoxy)ethan(ol-d). As with GC-MS, the mass spectrometer provides high selectivity and sensitivity. LC-tandem MS (LC-MS/MS) can be used for even more specific and sensitive quantification by monitoring a specific fragmentation of the parent ion, a technique known as multiple reaction monitoring (MRM).

The table below outlines typical parameters for the chromatographic analysis of 2-(2-ethoxyethoxy)ethanol, which would be directly applicable to its deuterated analogue.

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| GC-MS | Polar capillary (e.g., WAX, cyano-based) | Helium | EI or CI Mass Spectrometry (Full Scan or SIM) |

| LC-MS/MS | Reversed-phase (e.g., C18) | Water/Methanol or Water/Acetonitrile gradient | ESI-Tandem Mass Spectrometry (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Quantitative Analysis of Deuterated Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-(2-Ethoxyethoxy)ethan(ol-d). Its high separation efficiency combined with the specific identification power of mass spectrometry makes it ideal for determining the purity of the deuterated compound and quantifying its isotopic enrichment.

In a typical GC-MS analysis of 2-(2-Ethoxyethoxy)ethan(ol-d), the sample is introduced into the gas chromatograph, where it is vaporized and separated from non-deuterated analogues and other impurities based on differences in their boiling points and interactions with the stationary phase of the chromatographic column. The use of highly polar columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase, is often preferred for the analysis of glycol ethers, as it allows for direct analysis without the need for derivatization. mdpi.comresearchgate.net

Following separation in the GC, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of 2-(2-Ethoxyethoxy)ethan(ol-d) will exhibit a characteristic molecular ion peak and fragmentation pattern, shifted by the mass of the deuterium atom(s) compared to its non-deuterated counterpart, 2-(2-Ethoxyethoxy)ethanol. This mass shift provides a definitive means of confirming the presence and assessing the isotopic purity of the deuterated compound.

Quantitative analysis of deuterated analogues is achieved by creating a calibration curve using standards of known concentration. publications.gc.canih.gov The area of the chromatographic peak corresponding to 2-(2-Ethoxyethoxy)ethan(ol-d) is proportional to its concentration in the sample. By comparing the peak areas of the deuterated and non-deuterated forms, the isotopic enrichment can be accurately determined. For enhanced accuracy, deuterated internal standards are often employed to compensate for any variations in sample preparation and instrument response. nih.gov

Key GC-MS Parameters for Glycol Ether Analysis:

| Parameter | Typical Value/Condition | Rationale |

| Column Type | High-polarity (e.g., DB-WAX, Innowax) | Provides good separation of polar analytes like glycol ethers without derivatization. mdpi.comiaea.orgkoreascience.kr |

| Injection Mode | Split/Splitless | Allows for the analysis of both high and low concentration samples. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. mdpi.com |

| Oven Temperature Program | Ramped | Enables separation of compounds with a range of boiling points. mdpi.com |

| Ionization Mode | Electron Ionization (EI) | Produces characteristic and reproducible fragmentation patterns for library matching. |

| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes by monitoring specific m/z values. iaea.orgkoreascience.kr |

This table presents typical parameters and may require optimization for specific applications.

Challenges in GC-MS analysis can include the co-elution of isomers or structurally similar compounds. publications.gc.cagcms.cz In such cases, careful selection of the chromatographic column and optimization of the temperature program are crucial for achieving baseline separation. gcms.cz Monitoring specific fragment ions can also help to differentiate between co-eluting peaks. publications.gc.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Trace Component Identification

For the analysis of 2-(2-Ethoxyethoxy)ethan(ol-d) in complex matrices or for the identification of non-volatile or thermally labile trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS is particularly valuable when direct injection of the sample is preferred or when derivatization is not feasible.

In LC-MS, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph. Separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase of the LC column. Reversed-phase chromatography, with a non-polar stationary phase and a polar mobile phase, is commonly used for the separation of polar compounds like glycol ethers.

The eluent from the LC column is introduced into the mass spectrometer through an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. rsc.org ESI is a soft ionization technique that is well-suited for polar molecules, often resulting in the formation of protonated molecules [M+H]+ or adducts with solvent ions. This minimizes fragmentation and provides clear molecular weight information, which is essential for identifying the deuterated compound and its metabolites or degradation products.

LC-MS is highly effective for identifying trace components in a 2-(2-Ethoxyethoxy)ethan(ol-d) sample. By performing a full scan analysis, the mass spectrometer can detect all ions within a specified mass range, allowing for the tentative identification of unknown impurities based on their mass-to-charge ratios. For confirmation, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides structural information that can be used to confirm the identity of the trace component.

Example of LC-MS Application in Glycol Ether Analysis:

| Analytical Task | LC-MS Approach | Expected Outcome |

| Quantification in Aqueous Samples | Direct injection with ESI-MS | Accurate measurement of 2-(2-Ethoxyethoxy)ethan(ol-d) concentration. |

| Identification of Metabolites | LC-MS/MS analysis of biological fluids | Structural elucidation of metabolic products of 2-(2-Ethoxyethoxy)ethan(ol-d). europa.eu |

| Detection of Trace Impurities | Full scan LC-MS followed by targeted MS/MS | Identification and confirmation of low-level impurities in the deuterated standard. |

This table provides illustrative examples of how LC-MS can be applied to the analysis of 2-(2-Ethoxyethoxy)ethan(ol-d).

A significant advantage of LC-MS is its ability to analyze samples with minimal preparation, which can reduce the risk of sample loss or contamination. rsc.org However, matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, can be a challenge. The use of an isotopically labeled internal standard, such as 13C-labeled 2-(2-Ethoxyethoxy)ethanol, is the most effective way to correct for matrix effects and ensure accurate quantification. publications.gc.ca

Application of Isotope Dilution Mass Spectrometry (IDMS) for Highly Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for the quantification of chemical compounds. When applied to 2-(2-Ethoxyethoxy)ethan(ol-d), IDMS utilizes a known amount of an isotopically distinct form of the analyte, typically a 13C-labeled or a more heavily deuterium-labeled analogue, as an internal standard.

The principle of IDMS involves adding a precisely weighed amount of the isotopic internal standard to a precisely weighed amount of the sample containing the 2-(2-Ethoxyethoxy)ethan(ol-d) of interest. After allowing the sample and the internal standard to equilibrate, the mixture is analyzed by either GC-MS or LC-MS. The key to IDMS is the measurement of the ratio of the signal from the analyte to the signal from the isotopically labeled internal standard.

Because the analyte and the internal standard are chemically identical (or nearly so), they behave identically during sample preparation, chromatography, and ionization. This co-behavior effectively cancels out any variations or losses that may occur during the analytical process. As a result, the accuracy of the measurement is primarily dependent on the accuracy of the masses of the sample and the internal standard, and the measurement of the isotope ratio.

Steps in an IDMS Quantification of 2-(2-Ethoxyethoxy)ethan(ol-d):

Preparation of an enriched standard: A solution of an isotopically labeled analogue of 2-(2-Ethoxyethoxy)ethanol (e.g., ¹³C₂-2-(2-Ethoxyethoxy)ethanol) with a known concentration and isotopic purity is prepared. publications.gc.ca

Sample spiking: A known mass of the enriched standard is added to a known mass of the sample containing the 2-(2-Ethoxyethoxy)ethan(ol-d). publications.gc.ca

Homogenization: The sample and the standard are thoroughly mixed to ensure isotopic equilibrium.

Analysis by Mass Spectrometry: The mixture is analyzed by GC-MS or LC-MS, and the ion signals corresponding to the native analyte and the labeled standard are measured.

Calculation: The concentration of the 2-(2-Ethoxyethoxy)ethan(ol-d) in the original sample is calculated from the known amount of the added standard, the masses of the sample and standard, and the measured isotope ratio.

IDMS is considered a primary ratio method and is often used to certify reference materials. Its application in the characterization of 2-(2-Ethoxyethoxy)ethan(ol-d) ensures the highest confidence in its purity assessment and quantification, which is critical for its use in demanding applications such as metabolic studies and environmental analysis. publications.gc.ca

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For 2-(2-ethoxyethoxy)ethan(ol-d), these calculations can elucidate its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Conformations and Isomeric Stability

The flexible nature of 2-(2-ethoxyethoxy)ethan(ol-d), which possesses six rotatable bonds, gives rise to a complex potential energy surface with numerous possible conformations (rotational isomers). Density Functional Theory (DFT) is a powerful and widely used computational method to explore these conformations and determine their relative stabilities.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G(d,p), are employed to perform geometry optimizations for all potential conformers. ustc.edu.cnchemrxiv.org These calculations identify the stable, low-energy structures of the molecule. By comparing the calculated electronic energies of these optimized geometries, a stability ranking of the isomers can be established. For similar, flexible molecules like ethylene glycol, quantum chemical calculations have shown that conformers stabilized by intramolecular hydrogen bonds are often the lowest in energy. aip.org Computational studies on related isomers have successfully predicted the most stable conformers based on relative energies and HOMO-LUMO energy gaps. nih.gov

A hypothetical conformational analysis for 2-(2-ethoxyethoxy)ethan(ol-d) would likely reveal a preference for structures where the terminal deuteroxyl group (O-D) forms an intramolecular hydrogen bond with one of the ether oxygen atoms. The relative energy differences between these conformers are typically on the order of a few kilocalories per mole.

Table 1: Hypothetical DFT-Calculated Relative Energies for Major Conformers of 2-(2-Ethoxyethoxy)ethan(ol-d)

| Conformer Description | Dihedral Angles (O-C-C-O, C-O-C-C, etc.) | Relative Energy (kcal/mol) | Intramolecular H/D-Bond |

| Global Minimum | gauche, gauche, trans | 0.00 | Yes (O-D···O) |

| Conformer 2 | trans, gauche, gauche | +0.85 | Yes (O-D···O) |

| Conformer 3 | trans, trans, trans | +2.10 | No |

| Conformer 4 | gauche, trans, gauche | +1.50 | No |

This table is illustrative, based on typical findings for similar glycol ethers. The exact values would require specific DFT calculations.

Ab Initio Methods for Accurate Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate means of predicting spectroscopic properties. This is particularly valuable for deuterated species, as the isotopic substitution leads to distinct and predictable changes in spectra.

Vibrational Frequencies: The substitution of hydrogen with deuterium in the hydroxyl group significantly alters the O-H stretching frequency. Anharmonic quantum chemical calculations, such as those using second-order vibrational perturbation theory (VPT2), can predict these isotopic shifts with high accuracy. acs.org For instance, studies on deuterated alcohols like methanol and ethanol have demonstrated that DFT (e.g., B2PLYP functional) and MP2 methods can effectively model the NIR spectra, allowing for detailed band assignments. acs.orgmdpi.com The C-D stretching vibration in deuterated alcohols has been used as a specific probe to identify different conformers, with DFT calculations helping to assign the observed spectral doublets to trans- and gauche-isomers. ustc.edu.cnacs.org A computational analysis of deuterated ethylene glycol has also been performed using highly correlated ab initio methods to understand its far-infrared spectrum. rsc.org

NMR Chemical Shifts: The calculation of nuclear magnetic resonance (NMR) chemical shifts is another key application. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often at the Hartree-Fock (HF) or DFT level, are used to compute the nuclear magnetic shielding tensors. acs.orgrsc.org Theoretical predictions can complement experimental results, aiding in the structural elucidation of complex molecules. acs.org For 2-(2-ethoxyethoxy)ethanol, theoretical chemical shifts calculated for oligomers have shown good agreement with experimental values. acs.org H/D isotope effects on NMR chemical shifts are a sensitive probe of hydrogen bonding, and ab initio calculations can accurately predict these small changes, which are often on the order of parts per billion (ppb) to a few parts per million (ppm). mdpi.comresearchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for -OX Group (X=H, D)

| Vibrational Mode | 2-(2-Ethoxyethoxy)ethanol (O-H) | 2-(2-Ethoxyethoxy)ethan(ol-d) (O-D) | Isotopic Ratio (νOH/νOD) |

| Experimental (Typical) | ~3400 | ~2500 | ~1.36 |

| Calculated (VPT2/B2PLYP) | 3405 | 2508 | 1.358 |

This table presents typical experimental values and hypothetical, yet realistic, calculated values based on studies of similar deuterated alcohols. acs.orgmdpi.com

Analysis of Hydrogen/Deuterium Bonding Interactions

The presence of a deuteroxyl group (a hydrogen bond donor) and three ether oxygen atoms (hydrogen bond acceptors) makes hydrogen/deuterium bonding a critical feature of 2-(2-ethoxyethoxy)ethan(ol-d). Quantum chemical calculations are essential for characterizing both intramolecular (within a single molecule) and intermolecular (between molecules) H/D-bonding.

DFT calculations can precisely determine the geometric parameters of the hydrogen bond (e.g., the D···O distance and the O-D···O angle) and calculate the bond energy. The substitution of hydrogen with deuterium can lead to subtle changes in hydrogen bond length and strength, an effect known as the Ubbelohde effect, which can be investigated computationally. mdpi.com Furthermore, deuterium isotope effects on ¹³C NMR chemical shifts are a powerful tool for analyzing complex hydrogen-bonding networks, with DFT calculations providing the necessary theoretical support to interpret the experimental data. mdpi.com Studies on similar systems, such as diethylene glycol in water, have used DFT calculations (B3LYP/6-311+g(d,p)) to investigate the structure and vibrational frequency shifts of hydrogen-bonded complexes, confirming that the glycol molecule forms extensive hydrogen bonds with surrounding water molecules. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations excel at describing the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of large ensembles of molecules over time. This provides insight into the properties of the compound in its liquid state or in solution.

Investigation of Intermolecular Interactions in Condensed Phases (e.g., solvent effects)

MD simulations model the system as a collection of atoms interacting through a set of classical potential energy functions known as a force field (e.g., OPLS-AA, CHARMM). To study 2-(2-ethoxyethoxy)ethan(ol-d) in a solvent like water, a simulation box is constructed containing many molecules of both species. The simulation then calculates the trajectory of every atom over time, governed by Newton's laws of motion.

These simulations are invaluable for studying solvent effects. They can reveal the structure of the solvation shell around the deuterated glycol ether, quantifying the number of water molecules hydrogen-bonded to it and the lifetimes of these bonds. nih.gov MD simulations of ethylene glycol and its aqueous solutions have shown that the molecule's average structural parameters and hydrogen-bonding characteristics can be well-reproduced. researchgate.net Studies combining MD with experimental data on glycol ether-water mixtures have been used to understand their complex thermodynamic and structural properties. aip.orguni-paderborn.deresearchgate.net The simulation can also compute macroscopic properties like density and diffusion coefficients, and analyze how these are influenced by the specific intermolecular interactions between the solute and solvent.

Conformational Dynamics and Rotational Isomerism of the Deuterated System

The flexibility of 2-(2-ethoxyethoxy)ethan(ol-d) means it is constantly undergoing conformational changes in the liquid phase. MD simulations are ideally suited to study this dynamic process of rotational isomerism. orientjchem.orgrsc.org

By tracking the dihedral angles of the molecule's backbone over the course of a simulation, one can observe transitions between different conformational states identified by prior quantum chemical calculations. The simulation can determine the population of each conformer at a given temperature and the rate of interconversion between them. This provides a dynamic picture that complements the static energy landscape from DFT. MD simulations of alcohols have been used to confirm the populations of different conformers that were first identified through a combination of Raman spectroscopy and DFT. ustc.edu.cn For ethylene glycol, MD simulations have been used to analyze dihedral angle distributions and the effects of different force fields on these dynamics. nih.gov Integrating hydrogen-deuterium exchange data with MD simulations is also a powerful protocol for probing conformational changes in complex systems.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For 2-(2-ethoxyethoxy)ethan(ol-d), the focus is primarily on the deuterium kinetic isotope effect (²H KIE), where a hydrogen atom is replaced by a deuterium atom. wikipedia.org

Theoretical Prediction of Primary and Secondary Kinetic Isotope Effects

The theoretical basis for the kinetic isotope effect lies in the difference in zero-point vibrational energies (ZPE) between bonds to different isotopes. A C-H bond has a higher ZPE than a C-D bond, meaning it requires less energy to break the C-H bond. libretexts.orgcore.ac.uk This difference leads to observable effects on reaction rates.

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. core.ac.uk For deuterium substitution, this effect is expressed as the ratio of the rate constants, kH/kD. Theoretical models predict that if the ZPE difference between the C-H and C-D bonds disappears completely in the transition state, the maximum kH/kD value at room temperature is approximately 7. libretexts.org The magnitude of the PKIE can provide insight into the nature of the transition state. core.ac.uk In the context of 2-(2-ethoxyethoxy)ethan(ol-d), deuteration of the hydroxyl group (O-D) would be expected to produce a significant primary KIE in reactions where this bond is cleaved during the rate-limiting step, such as in certain oxidation or dehydration reactions.

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopic substitution is on an atom whose bond is not directly broken or formed in the rate-determining step. wikipedia.orgcore.ac.uk These effects are generally smaller than PKIEs but provide valuable information about changes in hybridization or steric environment at the labeled position. wikipedia.org

α-Secondary KIEs: Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. A change from sp³ to sp² hybridization typically results in a normal KIE (kH/kD ≈ 1.1–1.2), while a change from sp² to sp³ results in an inverse KIE (kH/kD ≈ 0.8–0.9). wikipedia.org

β-Secondary KIEs: Involve isotopic substitution at a position adjacent to the reacting center. These are often associated with hyperconjugation effects and are typically normal (kH/kD ≈ 1.15–1.3). wikipedia.org

For 2-(2-ethoxyethoxy)ethan(ol-d), deuteration at various carbon positions could be used to probe the transition state structure of its reactions, such as the atmospheric oxidation or thermal decomposition pathways.

| KIE Type | Description | Typical kH/kD Value | Potential Application for 2-(2-Ethoxyethoxy)ethan(ol-d) |

|---|---|---|---|

| Primary (PKIE) | Isotopically substituted bond is broken/formed in the rate-determining step. core.ac.uk | ~2-8 libretexts.org | Deuteration of the hydroxyl group (O-D) to study reactions involving O-H bond cleavage. |

| α-Secondary (α-SKIE) | Isotope is on a carbon changing hybridization (e.g., sp³ → sp²). wikipedia.org | Normal: ~1.1-1.2 Inverse: ~0.8-0.9 wikipedia.org | Deuteration at a carbon atom that becomes part of a carbonyl or double bond in the product. |

| β-Secondary (β-SKIE) | Isotope is on a carbon adjacent to the reaction center. wikipedia.org | Normal: ~1.15-1.3 wikipedia.org | Deuteration at a β-carbon to probe the formation of carbocation-like transition states. |

Elucidation of Reaction Mechanisms via KIE Analysis of Deuterated Bonds

The analysis of KIEs is a cornerstone for deducing reaction mechanisms. wikipedia.org By strategically placing deuterium atoms within the 2-(2-ethoxyethoxy)ethanol structure, different potential pathways can be investigated.

For instance, in the oxidation of alcohols, a significant primary KIE upon deuterating the hydroxyl-bearing carbon (α-carbon) is often indicative of a C-H bond cleavage in the rate-determining step. In a study on the oxidation of 2-methoxyethanol (B45455) and 2-ethoxyethanol (B86334) by potassium ferrate, the reaction kinetics were thoroughly investigated, providing a basis for such isotopic studies. researchgate.net Similarly, in cross-dehydrogenative coupling reactions of ethers, a KIE of kH/kD = 3.18 was observed, suggesting that hydrogen atom abstraction is the rate-determining step. rsc.org

Conversely, the absence of a significant KIE can be equally informative. For example, if a reaction involving 2-(2-ethoxyethoxy)ethan(ol-d) (deuterated at the hydroxyl position) shows a kH/kD ≈ 1, it would suggest that the O-H bond is not broken in the rate-limiting step. researchgate.net This could point towards a mechanism where the initial step is the coordination of the alcohol to a catalyst, followed by a subsequent, slower step that does not involve the hydroxyl proton. researchgate.net

Solvent isotope effects are also used to probe mechanisms. For example, the lack of a significant solvent deuterium isotope effect in the base-catalyzed 2'-O-transphosphorylation of an RNA dinucleotide was used to argue against a general base mechanism, which would involve proton transfer in the transition state. nih.gov

Investigation of Tunneling Effects in Deuterated Reaction Pathways

In some chemical reactions, particularly those involving the transfer of light particles like hydrogen, a quantum mechanical phenomenon known as tunneling can occur. eurekalert.orgresearchgate.net Tunneling allows a particle to pass through a reaction barrier rather than going over it, leading to a faster reaction rate than predicted by classical transition state theory. eurekalert.org This effect is highly mass-dependent and is significantly reduced for the heavier deuterium isotope.

The presence of tunneling can lead to abnormally large primary KIEs (kH/kD >> 7), especially at low temperatures. nih.gov Experimental studies on the reaction of deuterium ions with molecular hydrogen have provided direct evidence of tunneling even in very simple systems. eurekalert.org In more complex organic reactions, such as hydrogen abstraction from ethanol or dimethyl ether at low temperatures, quantum tunneling is required for the reaction to proceed. oup.com

For 2-(2-ethoxyethoxy)ethan(ol-d), tunneling could be a significant factor in reactions such as intramolecular hydrogen shifts (autoxidation), which are crucial in its atmospheric photo-oxidation. ku.dk Computational and experimental investigation of the temperature dependence of the KIE can help identify tunneling. A semiclassical model predicts a linear relationship in an Arrhenius-type plot, whereas tunneling often results in a curved plot and a temperature-dependent KIE. nih.govnih.gov

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides indispensable insights into the complex reaction networks of molecules like 2-(2-ethoxyethoxy)ethanol. By modeling potential energy surfaces, reaction intermediates, transition states, and energy barriers can be characterized, allowing for the prediction of the most favorable reaction pathways. nih.govnih.gov

Unimolecular Decomposition Mechanisms and Energy Barriers

The thermal degradation of 2-ethoxyethanol (2-EE), a close analog of the deuterated title compound, has been extensively studied using computational methods like G3B3 and G3MP2. nih.govnih.gov These studies have explored numerous potential unimolecular decomposition pathways. acs.org The calculations involve optimizing the geometries of stationary points and using intrinsic reaction coordinate (IRC) analysis to confirm the connection between reactants, transition states, and products. nih.govnih.gov

A detailed computational study identified eleven possible unimolecular dissociation pathways for 2-EE. nih.govacs.org Most of these reactions are endothermic and proceed through a concerted transition state. nih.govnih.gov The pathway leading to the formation of ethylene glycol and ethylene was found to be kinetically significant, with a relatively low activation energy. nih.govacs.org

| Pathway | Products | Activation Energy (Ea) at G3B3 (kJ mol⁻¹) | Kinetic Significance |

|---|---|---|---|

| J | Ethylene Glycol + Ethylene | 269 | Kinetically significant due to low activation energy. acs.org |

| - | Ethanol + Ethanal | 287 | Considered the most plausible reaction based on kinetic and thermodynamic calculations. acs.org |

| K | Carbene Formation | 518 | Energetically unfavorable. nih.gov |

Bimolecular Reaction Pathways and Reaction Kinetics

Bimolecular reactions are also crucial to the chemistry of 2-(2-ethoxyethoxy)ethanol, particularly in solvent mixtures or in the atmosphere.

Reaction with Ethanol: Computational studies have modeled the bimolecular decomposition of 2-ethoxyethanol (2-EE) in the presence of ethanol. nih.govacs.org Four primary pathways were investigated. The pathway that produces ether, molecular hydrogen (H₂), and regenerates an ethanol molecule was identified as the most likely to occur due to its lower activation energy compared to other bimolecular pathways. nih.govacs.org

| Pathway | Products | Activation Energy (Ea) at G3B3 (kJ mol⁻¹) | Significance |

|---|---|---|---|

| O | Ether + H₂ + Ethanol | 221 | Most favorable bimolecular pathway with ethanol. acs.org |

Atmospheric Oxidation: The gas-phase photo-oxidation of 2-EE, initiated by hydroxyl (OH) radicals, is a key atmospheric degradation process. ku.dk This process involves a complex interplay of bimolecular and unimolecular (autoxidation) steps. The initial reaction with an OH radical leads to the formation of organic peroxy radicals (RO₂). The fate of these radicals depends on atmospheric conditions. They can react bimolecularly with species like HO₂ or undergo intramolecular hydrogen shifts (H-shifts), which is a form of autoxidation. ku.dk These H-shift processes are competitive with bimolecular reactions and can lead to the formation of highly oxygenated molecules (HOMs). ku.dk The rates of these H-shifts are sensitive to temperature, increasing at higher temperatures. ku.dk

Conclusion

2-(2-Ethoxyethoxy)ethan(ol-d) is a specialized chemical tool whose significance lies not in a vast range of direct applications, but in the subtle yet profound insights it offers into the fundamental processes of chemical reactions. Its synthesis and properties are closely related to its ubiquitous non-deuterated precursor, with the key difference being the presence of a deuterium (B1214612) atom at the hydroxyl position. This isotopic substitution enables researchers to employ techniques like kinetic isotope effect studies and specialized spectroscopic methods to unravel complex reaction mechanisms. The focused study of such deuterated analogues is a testament to the power of isotopic labeling in advancing our understanding of chemistry at the molecular level.

Synthetic Routes to 2-(2-Ethoxyethoxy)ethan(ol-d): A Detailed Examination

The targeted synthesis of 2-(2-ethoxyethoxy)ethan(ol-d), a deuterated form of the widely used solvent diethylene glycol monoethyl ether, requires precise methodologies to ensure selective deuterium incorporation at the hydroxyl position. This article explores the primary synthetic strategies, precursor preparation, reaction optimization, and analytical verification pertinent to the production of this isotopically labeled compound.

Analytical Methodologies for Tracing and Quantification of Deuterated Analogues

Development of Quantitative Analytical Assays for Research Applications

Quantitative analytical assays are fundamental for determining the concentration of 2-(2-Ethoxyethoxy)ethan(ol-d) in diverse research applications. These assays are typically developed using chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS), which can differentiate the deuterated standard from its non-deuterated counterpart based on their mass-to-charge ratio.

The foundation of a quantitative assay is the establishment of a reliable calibration curve. This is achieved by preparing a series of calibration standards containing known concentrations of 2-(2-Ethoxyethoxy)ethan(ol-d). These standards are then analyzed using the chosen analytical instrument, and the instrument's response is plotted against the corresponding concentration. The resulting calibration curve is used to determine the concentration of the analyte in unknown samples.

The linearity of the calibration curve is a critical parameter, as it defines the concentration range over which the instrument's response is directly proportional to the analyte concentration. A linear regression analysis is typically performed, and a correlation coefficient (R²) value close to 1.0 indicates a strong linear relationship.

Table 1: Illustrative Calibration Curve Data for 2-(2-Ethoxyethoxy)ethan(ol-d) using GC-MS

| Concentration (ng/mL) | Instrument Response (Peak Area) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 25.0 | 380,543 |

| 50.0 | 758,991 |

| 100.0 | 1,521,034 |

| Linearity (R²): 0.9998 |

An analytical method's performance can be significantly influenced by the complexity of the sample matrix. Therefore, it is crucial to validate the method for each specific matrix in which the analyte will be quantified. This validation process ensures the accuracy, precision, and reliability of the results. For instance, when analyzing 2-(2-Ethoxyethoxy)ethan(ol-d) in a complex reaction mixture, matrix components could potentially interfere with the analysis, leading to inaccurate results.

Method validation typically involves assessing parameters such as accuracy (closeness of the measured value to the true value), precision (degree of agreement among a series of measurements), selectivity (ability to differentiate the analyte from other components), and robustness (insensitivity to small variations in experimental conditions).

Table 2: Method Validation Parameters for the Quantification of 2-(2-Ethoxyethoxy)ethan(ol-d) in a Simulated Environmental Water Matrix

| Parameter | Specification | Result |

| Accuracy (% Recovery) | 80-120% | 98.5% |

| Precision (% RSD) | < 15% | 4.2% |

| Selectivity | No interfering peaks at the retention time of the analyte | Pass |

| Robustness | Consistent results with minor changes in pH and temperature | Pass |

The limit of detection (LOD) and limit of quantification (LOQ) are important performance characteristics of a quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These limits are typically determined by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio.

Reproducibility, on the other hand, refers to the ability of the method to produce consistent results over time and in different laboratories. This is often evaluated through inter-laboratory comparison studies. A validated method for 2-(2-ethoxyethoxy)ethanol in workplace air, for instance, reported a limit of quantification of 0.5 mg/m³ for a 40 L air sample. researchgate.net

Table 3: Detection Limits and Reproducibility for the Analysis of 2-(2-Ethoxyethoxy)ethan(ol-d)

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Intra-day Reproducibility (% RSD) | 3.8% |

| Inter-day Reproducibility (% RSD) | 5.1% |

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic composition of a sample. In the context of 2-(2-Ethoxyethoxy)ethan(ol-d), IRMS can be used to measure the exact ratio of deuterium (B1214612) to hydrogen (D/H). This high-precision measurement is crucial for applications where even small variations in isotopic abundance are significant, such as in tracer studies or for verifying the isotopic enrichment of the deuterated standard.

The principle of IRMS involves converting the sample into a simple gas (e.g., H₂ for D/H analysis) and then measuring the isotopic ratios of that gas. The results are typically expressed in delta (δ) notation, which represents the deviation of the sample's isotopic ratio from that of a standard reference material. For instance, the precision for δ²H measurements in ethanol (B145695) using IRMS can be better than ±2‰. thermofisher.com

Table 4: Hypothetical High-Precision Isotopic Abundance Data for 2-(2-Ethoxyethoxy)ethan(ol-d) from IRMS

| Sample | δ²H (‰ vs. VSMOW) |

| 2-(2-Ethoxyethoxy)ethan(ol-d) Batch 1 | +5000 |

| 2-(2-Ethoxyethoxy)ethan(ol-d) Batch 2 | +5012 |

| Non-deuterated Standard | -150 |

| VSMOW: Vienna Standard Mean Ocean Water |

Tracer Applications in Non-Biological Systems

The distinct mass of deuterium makes deuterated compounds like 2-(2-Ethoxyethoxy)ethan(ol-d) excellent tracers for studying transport phenomena in non-biological systems. By introducing the deuterated compound into a system, its movement and distribution can be tracked over time using mass-sensitive detection techniques.

In material science, deuterated tracers can be used to investigate the permeation and diffusion of molecules through various materials, such as polymers, glasses, and metals. nih.govresearcher.liferesearchgate.net For example, to study the diffusion of a solvent like diethylene glycol monoethyl ether into a polymer matrix, 2-(2-Ethoxyethoxy)ethan(ol-d) can be used as a tracer. The concentration of the deuterated compound within the polymer can be measured at different depths and times to determine the diffusion coefficient.

Similarly, permeation studies, which measure the rate at which a substance passes through a material, can be conducted using deuterated tracers. For instance, the permeation of deuterium through vanadium membranes has been experimentally investigated to understand hydrogen isotope transport in fusion reactor materials. nih.gov

Table 5: Hypothetical Diffusion Coefficient Data for 2-(2-Ethoxyethoxy)ethan(ol-d) in a Polymer Film at Different Temperatures

| Temperature (°C) | Diffusion Coefficient (cm²/s) |

| 25 | 1.2 x 10⁻⁸ |

| 50 | 3.5 x 10⁻⁸ |

| 75 | 8.9 x 10⁻⁸ |

Compound Information

Mechanistic Probing in Complex Chemical Reactions

The use of isotopically labeled compounds, such as 2-(2-Ethoxyethoxy)ethan(ol-d), is a powerful tool for elucidating the mechanisms of complex chemical reactions. By selectively replacing hydrogen atoms with deuterium, researchers can trace the fate of specific parts of a molecule and gain insights into reaction pathways, transition states, and rate-determining steps. This technique primarily relies on the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

The C-D bond is stronger and has a lower zero-point energy than a C-H bond. Consequently, it requires more energy to break, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction. By comparing the reaction rates of the deuterated and non-deuterated (protium) analogues, scientists can infer whether a specific C-H bond is broken during the slowest step of the reaction. A significant KIE (typically a ratio of the rate constant for the light isotope to that of the heavy isotope, kH/kD > 1) provides strong evidence for the involvement of that bond in the rate-limiting step.

For instance, in the study of the atmospheric degradation of glycol ethers, 2-(2-Ethoxyethoxy)ethan(ol-d) could be used to determine the primary sites of attack by hydroxyl radicals. By measuring the relative rates of oxidation for the deuterated and non-deuterated compounds, researchers can pinpoint which hydrogen atoms are most susceptible to abstraction, thereby clarifying the initial steps of atmospheric decomposition.

Table 1: Hypothetical Kinetic Isotope Effect in the Oxidation of 2-(2-Ethoxyethoxy)ethanol

| Position of Deuterium Label | Reaction Rate Constant (k) with Protium (B1232500) Analogue (kH) | Reaction Rate Constant (k) with Deuterated Analogue (kD) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Hydroxyl group (-OD) | 2.5 x 10⁻¹¹ cm³/molecule·s | 1.8 x 10⁻¹¹ cm³/molecule·s | 1.39 | The O-H bond is involved in the reaction mechanism, but likely not in the primary rate-determining step. |

| Alpha-carbon to ether oxygen | 2.5 x 10⁻¹¹ cm³/molecule·s | 0.8 x 10⁻¹¹ cm³/molecule·s | 3.13 | Significant KIE indicates that C-H bond cleavage at this position is a key part of the rate-determining step. |

| Terminal ethyl group | 2.5 x 10⁻¹¹ cm³/molecule·s | 2.4 x 10⁻¹¹ cm³/molecule·s | 1.04 | Negligible KIE suggests that C-H bonds on the terminal ethyl group are not significantly involved in the rate-determining step. |

This table is based on hypothetical data for illustrative purposes.

Use as an Internal Standard in Analytical Chemistry

In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) coupled with chromatography techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), deuterated compounds such as 2-(2-Ethoxyethoxy)ethan(ol-d) serve as excellent internal standards. publications.gc.ca An internal standard is a substance that is added in a constant amount to the sample, the calibration standards, and the blanks to correct for the loss of analyte during sample preparation and analysis.

The ideal internal standard has physicochemical properties very similar to the analyte of interest but can be clearly distinguished from it by the analytical instrument. Deuterated standards are considered the gold standard for isotope dilution mass spectrometry (IDMS) because their chemical behavior is nearly identical to that of their non-deuterated counterparts. publications.gc.ca They co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference between deuterium and hydrogen, the deuterated standard and the native analyte have different mass-to-charge ratios (m/z), allowing the mass spectrometer to detect them as distinct entities.

By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification. This ratio corrects for variations in sample volume, extraction efficiency, and instrument response, thereby minimizing analytical errors. For example, when measuring trace levels of 2-(2-Ethoxyethoxy)ethanol in environmental or biological samples, a known amount of 2-(2-Ethoxyethoxy)ethan(ol-d) is added at the beginning of the sample preparation process. Any losses incurred during extraction, cleanup, or injection will affect both the analyte and the standard equally, leaving the ratio of their signals unchanged and ensuring the final calculated concentration is accurate. publications.gc.ca

Table 2: Application of 2-(2-Ethoxyethoxy)ethan(ol-d) as an Internal Standard

| Analytical Step | Potential Source of Error | How the Internal Standard Corrects for Error |

|---|---|---|

| Sample Preparation | Incomplete extraction recovery | The deuterated standard is lost in the same proportion as the analyte, so the ratio remains constant. |

| Chromatographic Injection | Variation in injection volume | Both analyte and standard volumes are affected equally, preserving their signal ratio. |

| Mass Spectrometry Ionization | Fluctuation in ionization efficiency (ion suppression/enhancement) | Both compounds experience similar effects in the ion source, leading to a stable analyte-to-standard ratio. |

| Detection | Minor variations in detector response | The ratio measurement is inherently more stable than an absolute signal measurement. |

Mitigation of Interferences and Matrix Effects in Deuterated Glycol Ether Analysis

The analysis of deuterated glycol ethers, including 2-(2-Ethoxyethoxy)ethan(ol-d), is not without its challenges. The sample matrix, which is everything in the sample except the analyte of interest, can significantly interfere with the accuracy of the measurement. publications.gc.ca These "matrix effects" can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification. researchgate.net

One common issue is co-elution, where other compounds in the matrix have the same retention time as the analyte and its deuterated standard, potentially interfering with their detection. restek.com Another significant challenge, particularly in isotope dilution methods, is isotopic interference or "cross-talk". This can occur in two ways: the deuterated standard may contain a small amount of the non-deuterated analyte as an impurity, or naturally occurring heavy isotopes (like ¹³C) in the non-deuterated analyte can contribute to the signal at the m/z of the deuterated standard. nih.govnih.gov This interference is especially problematic when the analyte concentration is very high relative to the internal standard, as it can artificially inflate the standard's signal and lead to an underestimation of the analyte's true concentration. nih.gov

Several strategies can be employed to mitigate these interferences and matrix effects:

Chromatographic Optimization: Developing a robust chromatographic method is the first line of defense. By adjusting the column type, temperature program, and mobile phase composition, analysts can achieve better separation of the analyte and its standard from interfering matrix components. restek.com

Sample Preparation and Cleanup: Rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of the interfering matrix components before analysis. publications.gc.ca

Use of Analyte Protectants: In GC analysis, the addition of "analyte protectants" to both samples and standards can help to mask active sites in the GC inlet and column. nih.govnih.gov This reduces the degradation of susceptible analytes and minimizes the variability in response caused by the sample matrix. nih.gov

Careful Selection of Mass Transitions: In tandem mass spectrometry (MS/MS), monitoring specific fragmentation patterns (transitions) for both the analyte and the internal standard can significantly improve selectivity and reduce the impact of isobaric interferences.

Correction for Isotopic Contribution: The contribution of the analyte's natural isotopes to the internal standard's signal can be mathematically corrected if the isotopic distribution is known. nih.gov It is also crucial to select an appropriate concentration for the internal standard to ensure the assay remains linear over the desired range. nih.gov

Table 3: Strategies to Mitigate Interferences in Deuterated Glycol Ether Analysis

| Strategy | Description | Target Interference/Effect |

|---|---|---|

| Method Development | Optimization of GC or LC conditions (e.g., column, mobile phase, temperature) to resolve the analyte from matrix components. restek.com | Co-eluting compounds, matrix suppression/enhancement. |

| Sample Cleanup | Use of techniques like SPE or LLE to remove interfering substances from the sample extract. publications.gc.ca | Broad matrix effects, reduction of instrument contamination. |

| Analyte Protectants | Addition of compounds that passivate the GC system, ensuring a more consistent response for the analyte. nih.govnih.gov | Analyte degradation, matrix-induced response enhancement. |

| Isotopic Purity Check | Analysis of the deuterated standard to quantify any unlabeled analyte impurity. | Inaccurate standard concentration, biased results. |

| Nonlinear Calibration | Using a calibration model that accounts for the mutual isotopic interference between the analyte and the internal standard. nih.gov | "Cross-talk" from natural isotopes, non-linear calibration curves. nih.gov |

Advanced Applications in Chemical and Materials Science

Role as a Mechanistic Probe in Organic and Organometallic Reaction Studies